ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate
Description
Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate is a hydrazone-carbamate hybrid compound characterized by a conjugated system with a Z-configuration at the hydrazone double bond. Its structure includes:
- An ethyl carbamate group (–NHCOOEt) attached to a β-keto butanoyl backbone.
- A (4-methoxyphenyl)hydrazin-ylidene substituent, which introduces aromaticity and electron-donating methoxy (–OCH₃) effects.
This compound’s structural complexity suggests applications in coordination chemistry (e.g., as a ligand) or pharmaceutical intermediates, leveraging its hydrazone reactivity and carbamate stability.
Properties
Molecular Formula |
C14H17N3O5 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
ethyl N-[(E)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C14H17N3O5/c1-4-22-14(20)15-13(19)12(9(2)18)17-16-10-5-7-11(21-3)8-6-10/h5-8,18H,4H2,1-3H3,(H,15,19,20)/b12-9+,17-16? |
InChI Key |
KIZCSAMAYKLUOD-DVRCQMLRSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate typically involves the condensation of ethyl acetoacetate with 4-methoxyphenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Condensation Reaction: Ethyl acetoacetate reacts with 4-methoxyphenylhydrazine in the presence of an acid or base catalyst.
Formation of Hydrazone: The intermediate product undergoes cyclization to form the hydrazone linkage.
Final Product: The resulting compound is this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets. The hydrazone linkage and methoxyphenyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact molecular pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Comparisons
Crystallographic and Conformational Analysis
Z vs. E Configuration :
X-ray Validation :
- Tools like SHELX () and WinGX/ORTEP () confirm stereochemistry and hydrogen-bonding networks critical for stability .
Biological Activity
Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃ClN₂O₃
- Molecular Weight : 256.69 g/mol
- CAS Number : 27143-07-3
This compound exhibits biological activity primarily through its interaction with various enzyme systems and cellular pathways. Research indicates that it may act as an inhibitor of specific cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are crucial for drug metabolism and detoxification processes in the liver .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, derivatives of hydrazone compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including:
These results suggest that this compound could be explored further as a potential chemotherapeutic agent.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties. Notably, it has been reported to inhibit α-amylase and urease, which are important targets in the management of diabetes and gastric disorders respectively . The inhibition of these enzymes can lead to reduced glucose absorption and lower gastric acidity.
Study on Antiproliferative Activity
In a recent study conducted by Rahim et al., this compound was synthesized and tested for its antiproliferative effects against several cancer cell lines. The study demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner, with the most potent effects observed in colorectal cancer cells (HCT116) and breast cancer cells (MCF7) .
Toxicological Assessment
A toxicological assessment revealed that while the compound shows promising biological activity, it also possesses certain toxicity risks associated with its structural characteristics. The compound was classified under GHS hazard categories, indicating potential irritant properties . Further studies are required to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
